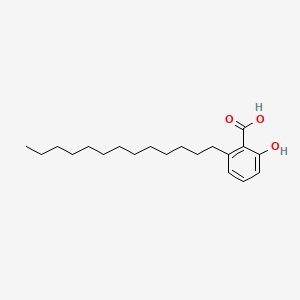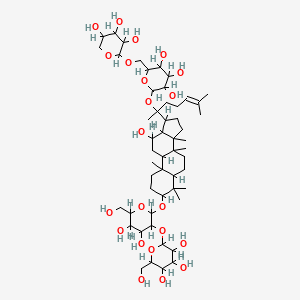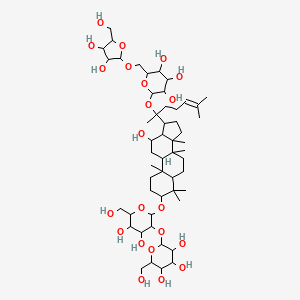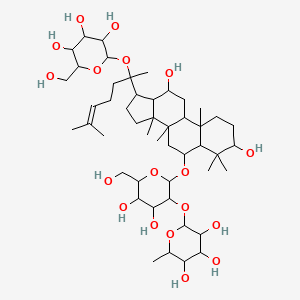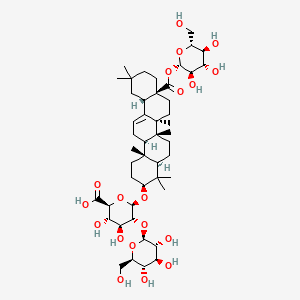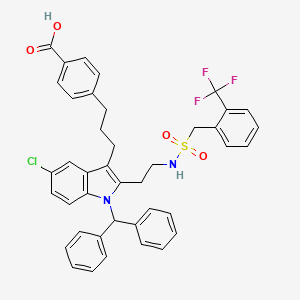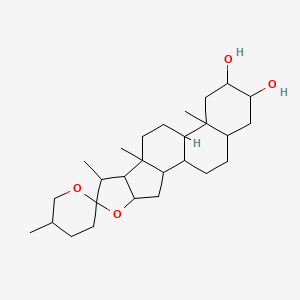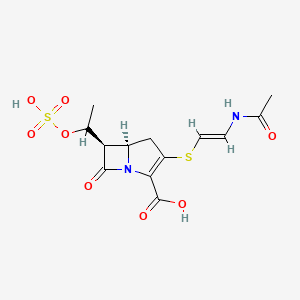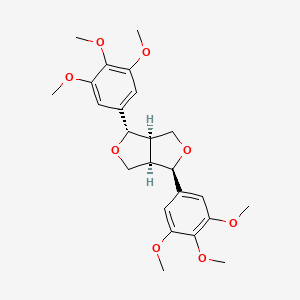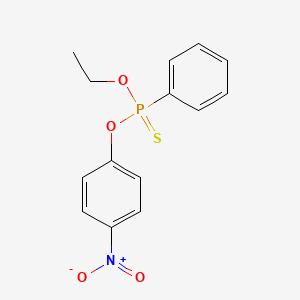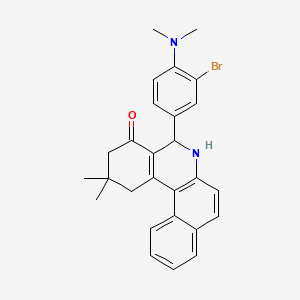
グルタミナ—ゼ C-IN-1
説明
The compound is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . It has a molecular formula of C27H27BrN2O and a molecular weight of 475.42008 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 . This provides a complete description of the compound structure in terms of atom connectivity and stereochemistry.
科学的研究の応用
癌細胞の代謝
グルタミナ—ゼ C-IN-1 は、化合物 968 としても知られており、癌細胞の代謝において重要な役割を果たします。癌細胞は代謝が変化しており、多くの場合、グルタミンに依存していることが知られています。化合物 968 の標的であるグルタミナ—ゼ 1 (GLS1) は、グルタミンをグルタミン酸に分解し、癌細胞の急速な増殖を促進します。 化合物 968 を用いて GLS1 を阻害すると、このプロセスを阻害し、腫瘍の増殖を遅らせたり、停止させたりすることができる可能性があります .
がん遺伝子の活性
新たな証拠から、GLS1 はヒトのがんの腫瘍形成と進行に関与するがん遺伝子として機能する可能性があることが示唆されています。 化合物 968 などの阻害剤を用いて GLS1 を標的とすることで、がん遺伝子プロセスを阻害する可能性があります .
治療の可能性
グルタミナ—ゼの特異的阻害剤には、化合物 968 があり、臨床試験が行われています。 グルタミナ—ゼを活性化すると、癌細胞と固形腫瘍を効果的に排除することができ、化合物 968 が癌治療において大きな治療の可能性を持っていることを示しています .
免疫システムとの相互作用
最近の研究では、癌細胞と免疫細胞の間でグルタミン代謝をめぐるせめぎ合いが明らかになっています。 この動態を理解することで、基礎科学の発見を臨床設定で応用できる可能性があり、化合物 968 はこの相互作用を調節して免疫機能を促進する役割を果たす可能性があります .
遺伝子発現とアイソフォーム
グルタミナ—ゼは GLS1 と GLS2 の 2 つの異なる遺伝子によってコードされており、それぞれオルタナティブスプライシングにより長短のアイソフォームを持っています。 化合物 968 はこれらの酵素を標的とすることで、さまざまな生物学的経路におけるこれらの酵素の発現と活性を影響を与える可能性があります .
細胞代謝と生合成
グルタミンは細胞代謝に不可欠であり、トリカルボン酸 (TCA) サイクルの補完と、ヌクレオチド、グルタチオン (GSH)、その他の化合物の生合成に関与しています。 化合物 968 を用いてグルタミナ—ゼ活性を阻害することで、これらの代謝経路を調節することができ、さまざまな研究応用が考えられます .
作用機序
Target of Action
Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of Glutaminase C . Glutaminase C, encoded by the GLS1 gene, is a highly active isoform of glutaminase . This enzyme plays a crucial role in glutamine metabolism, converting glutamine to glutamate , which is a vital metabolite for cells .
Mode of Action
Glutaminase C-IN-1 interacts with Glutaminase C in a way that it inhibits the enzyme’s activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cells’ metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by Glutaminase C-IN-1 is glutamine metabolism . Glutaminase C catalyzes the first step of this pathway, converting glutamine to glutamate . Glutamate then enters the tricarboxylic acid (TCA) cycle . By inhibiting Glutaminase C, Glutaminase C-IN-1 disrupts this process, affecting the TCA cycle and other downstream effects such as the biosynthesis of nucleotides and glutathione .
Pharmacokinetics
It is known that the compound is an allosteric inhibitor, suggesting that it binds to a site on glutaminase c other than the active site, influencing the enzyme’s activity .
Result of Action
The inhibition of Glutaminase C by Glutaminase C-IN-1 results in a disruption of glutamine metabolism . This disruption can inhibit the growth of cancer cells without affecting their normal cellular counterparts . This is because many cancer cells exhibit a metabolic shift known as the Warburg effect, where they rely heavily on glutamine metabolism . Therefore, the inhibition of Glutaminase C can effectively eliminate cancer cells .
Action Environment
The action of Glutaminase C-IN-1 can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the tumor microenvironment can alter the effectiveness of the compound . Additionally, the compound’s efficacy can be affected by the metabolic adaptation of cancer cells during tumor hypoxia .
特性
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
311795-38-7 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



